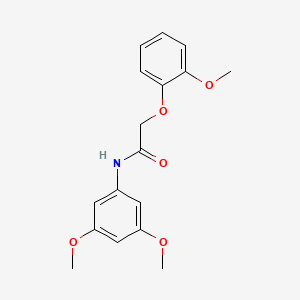![molecular formula C13H9ClF3N3O B5879807 N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-phenylurea](/img/structure/B5879807.png)
N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-phenylurea, commonly known as triflumuron, is a pesticide that belongs to the benzoylurea family. It is widely used in agriculture and pest control due to its effectiveness against various insect pests. Triflumuron works by inhibiting the synthesis of chitin, a key component of the exoskeleton of insects, ultimately leading to their death.
Wissenschaftliche Forschungsanwendungen
Triflumuron has been widely studied for its effectiveness against various insect pests, including termites, cockroaches, and ants. It has also been investigated for its potential use in controlling mosquito populations. Triflumuron has been shown to be highly effective in controlling these pests, with low toxicity to non-target organisms.
Wirkmechanismus
Triflumuron works by inhibiting the synthesis of chitin, a key component of the exoskeleton of insects. Chitin is essential for the growth and development of insects, and without it, they are unable to molt or develop a new exoskeleton. Triflumuron disrupts the chitin synthesis process by inhibiting the enzyme chitin synthase, ultimately leading to the death of the insect.
Biochemical and Physiological Effects
Triflumuron has been shown to have low toxicity to mammals and other non-target organisms. However, it can have adverse effects on aquatic organisms, including fish and crustaceans. Triflumuron has been shown to accumulate in sediments, where it can persist for long periods of time.
Vorteile Und Einschränkungen Für Laborexperimente
Triflumuron is a highly effective pesticide that has been extensively studied for its use in pest control. It is relatively easy to synthesize and has low toxicity to mammals and other non-target organisms. However, its use can have adverse effects on aquatic organisms, and it may not be suitable for use in certain environments.
Zukünftige Richtungen
There are several areas of research that could be explored in the future to further our understanding of triflumuron and its potential applications. One area of research could be the development of new synthesis methods to improve the yield and purity of the final product. Another area of research could be the investigation of the potential use of triflumuron in controlling other insect pests, such as mosquitoes and flies. Additionally, further research could be conducted to investigate the potential effects of triflumuron on non-target organisms and the environment.
Synthesemethoden
Triflumuron can be synthesized through a multistep process starting with the reaction of 3-chloro-5-(trifluoromethyl)pyridine with potassium hydroxide. The resulting product is then reacted with phenyl isocyanate to form N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-phenylurea. The synthesis of triflumuron has been extensively studied, and various methods have been developed to improve the yield and purity of the final product.
Eigenschaften
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3O/c14-10-6-8(13(15,16)17)7-18-11(10)20-12(21)19-9-4-2-1-3-5-9/h1-7H,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQKWVYLIVFTAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-3-phenyl-urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5879736.png)
![1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene](/img/structure/B5879741.png)
![ethyl [2-(4-methylbenzyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5879744.png)
![methyl 4-{[(2-pyridinylthio)acetyl]amino}benzoate](/img/structure/B5879752.png)

![5-methyl-2-(4-methylphenyl)-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5879768.png)


![N-[(1,3-benzoxazol-2-ylthio)acetyl]-2-hydroxybenzamide](/img/structure/B5879780.png)

![(4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid](/img/structure/B5879793.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5879799.png)

